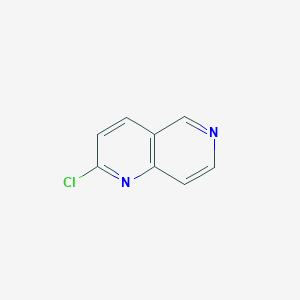

2-Chloro-1,6-naphthyridine

Vue d'ensemble

Description

2-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound It is a derivative of 1,6-naphthyridine, which consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridin-4-amine with suitable reagents to form the desired naphthyridine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the efficient formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield various oxidized or reduced forms.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic systems resulting from cyclization reactions .

Applications De Recherche Scientifique

Synthesis of 2-Chloro-1,6-naphthyridine Derivatives

The synthesis of this compound typically involves several methods, including cyclization reactions and modifications of existing naphthyridine structures. A notable approach is the Vilsmeier-Haack reaction, which has been effectively used to produce derivatives with various functional groups. The synthesis pathways often emphasize the introduction of substituents at different positions on the naphthyridine ring to enhance biological activity and optimize pharmacological properties .

Antiviral and Anticancer Properties

Research indicates that derivatives of 1,6-naphthyridine, including this compound, exhibit significant antiviral and anticancer activities. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines and have been explored as potential treatments for viral infections such as hepatitis C .

Neuroprotective Effects

Studies have demonstrated that certain naphthyridine derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's disease. The ability to cross the blood-brain barrier is critical for these applications .

Enzyme Inhibition

Several studies highlight the potential of this compound as an inhibitor of specific enzymes involved in disease processes. For example, it has been identified as a promising scaffold for developing inhibitors targeting kinases and matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other pathological conditions .

Material Science Applications

Apart from its biological significance, this compound has applications in material science. Its unique optical properties make it suitable for use in fluorescent probes and organic light-emitting diodes (OLEDs). The compound's ability to form complexes with metals enhances its utility in developing advanced materials for electronic applications .

Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against different tumor cell lines. The results indicated that specific modifications at the C3 and C4 positions significantly enhanced cytotoxicity compared to the parent compound .

Development of Fluorescent Probes

Another research effort focused on utilizing this compound derivatives as fluorescent probes for detecting thiols in biological samples. These probes exhibited high quantum yields and were successfully employed in biological imaging studies .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2-Chloro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, thereby modulating their functions. Detailed studies on its mechanism of action often involve molecular modeling and structure-activity relationship (SAR) analysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,6-Naphthyridine: The parent compound, which lacks the chlorine substituent.

2-Amino-1,6-naphthyridine: A derivative with an amino group instead of a chlorine atom.

2-Methyl-1,6-naphthyridine: A derivative with a methyl group instead of a chlorine atom.

Uniqueness

2-Chloro-1,6-naphthyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Activité Biologique

2-Chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family, which has garnered significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies and reviews.

Synthesis of this compound

The synthesis of this compound typically involves methods such as cyclization reactions of appropriate precursors. Various synthetic routes have been documented, with modifications leading to derivatives with enhanced biological activities. For instance, the synthesis can be achieved through a combination of cyclization and substitution reactions involving naphthyridine precursors and chlorination agents .

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : This compound has been shown to possess significant antibacterial properties against various strains of bacteria. Studies indicate that derivatives of naphthyridines can enhance the activity of existing antibiotics against resistant strains .

- Anticancer Properties : Research indicates that naphthyridine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neurological Effects : Some studies suggest that naphthyridine compounds may exhibit neuroprotective effects and could be potential candidates for treating neurodegenerative diseases .

Antimicrobial Activity

A study highlighted the effectiveness of this compound derivatives against multi-resistant bacterial strains. The compounds demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 6–7 mM against Staphylococcus aureus and other pathogens . The presence of chlorine substituents was found to enhance antimicrobial potency.

Anticancer Activity

Research has shown that this compound can inhibit specific cancer cell lines. For example, one study reported that it effectively reduced cell viability in breast cancer cell lines through mechanisms involving apoptosis . Additionally, its derivatives have been tested for their ability to inhibit tumor growth in vivo.

Neurological Activity

The compound's potential as a dual inhibitor of monoamine oxidase (MAO) subtypes A and B has been explored. This activity suggests possible applications in treating conditions such as depression and Alzheimer's disease . The structural similarity to known neuroactive compounds supports this hypothesis.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antimicrobial Efficacy : A case study tested a series of naphthyridine derivatives against resistant bacterial strains. Results showed that certain derivatives had enhanced activity compared to standard antibiotics like ciprofloxacin .

- Cancer Cell Line Studies : In vitro studies on breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis .

- Neuroprotective Effects : A study investigating the effects on neuronal cells indicated that naphthyridine derivatives could protect against oxidative stress-induced damage, suggesting potential therapeutic applications for neurodegenerative diseases .

Data Tables

The following table summarizes the biological activities associated with various derivatives of this compound:

Propriétés

IUPAC Name |

2-chloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYKRMVSSXLKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543132 | |

| Record name | 2-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-33-3 | |

| Record name | 2-Chloro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23616-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.